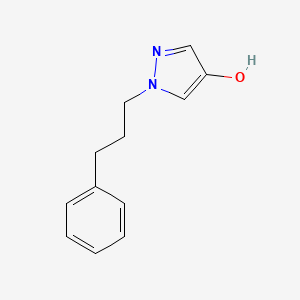

1-(3-phenylpropyl)-1H-pyrazol-4-ol

説明

Structure

3D Structure

特性

IUPAC Name |

1-(3-phenylpropyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-12-9-13-14(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10,15H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENIRXRAKSSZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 1 3 Phenylpropyl 1h Pyrazol 4 Ol and Its Precursors

Elucidation of Pyrazole (B372694) Ring Formation Mechanisms

The synthesis of the pyrazole core, the foundational scaffold of 1-(3-phenylpropyl)-1H-pyrazol-4-ol, can be achieved through various mechanistic pathways. The most prominent among these are cycloaddition and cyclocondensation reactions. nih.govmdpi.com

Studies on Cycloaddition and Cyclocondensation Pathways

Cyclocondensation reactions represent a primary and widely utilized method for constructing the pyrazole ring. nih.govmdpi.com This approach typically involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.comnih.gov The Knorr pyrazole synthesis, a classic example, utilizes a hydrazine and a β-diketone. nih.gov The mechanism initiates with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. youtube.com Variations of this method include the use of α,β-unsaturated ketones and vinyl ketones bearing a leaving group. nih.govmdpi.com In the case of α,β-unsaturated ketones, the reaction proceeds through a Michael addition of the hydrazine, followed by cyclization and elimination. beilstein-journals.org

[3+2] Cycloaddition reactions offer another significant route to pyrazole synthesis. mdpi.com This pathway involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, typically an alkyne or an alkene. mdpi.comorganic-chemistry.org For instance, the reaction of a diazo compound with an alkyne directly furnishes the pyrazole ring in a concerted or stepwise manner. nih.gov These cycloaddition reactions are often characterized by their high regioselectivity, which can be influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. organic-chemistry.org

Role of Intermediates and Transition States

The formation of the pyrazole ring proceeds through a series of intermediates and transition states that dictate the reaction's outcome and regioselectivity. In cyclocondensation reactions, hydrazone and enamine intermediates are commonly observed. beilstein-journals.orgencyclopedia.pub For example, the reaction of a 1,3-diketone with a hydrazine first forms a hydrazone intermediate, which then undergoes tautomerization and cyclization. researchgate.net The stability of these intermediates can be influenced by factors such as the solvent and the presence of catalysts. encyclopedia.pub

Transition state calculations have provided valuable insights into the energetics of pyrazole formation. For instance, theoretical studies have been employed to understand the regioselectivity of the reaction between unsymmetrical 1,3-diketones and hydrazines, revealing that the reaction pathway with the lower activation energy is favored. researchgate.net In some cases, the reaction can be switched between different pathways by modifying the substrates, leading to either pyrazoles or pyrazolines through distinct transition states. acs.org The formation of pyrazoline intermediates, which are subsequently oxidized to pyrazoles, is a common feature in many pyrazole syntheses. mdpi.comorientjchem.org

Mechanistic Aspects of Electrophilic and Nucleophilic Substitutions on the Pyrazole Core

The pyrazole ring exhibits a distinct reactivity pattern towards electrophilic and nucleophilic substitution reactions, a consequence of the electronic distribution within the heterocyclic system. nih.gov

Due to its aromatic nature, the pyrazole ring can undergo electrophilic substitution reactions. nih.gov The C4 position is the most nucleophilic and, therefore, the preferred site for electrophilic attack. nih.govnih.gov This is because the intermediates formed by attack at C3 and C5 are highly unstable due to the positive charge on the azomethine nitrogen. rrbdavc.org Common electrophilic substitution reactions include nitration, sulfonation, and halogenation, which all preferentially occur at the C4 position. nih.govresearchgate.net The regioselectivity of these reactions can, however, be influenced by the reaction conditions and the nature of the substituents already present on the pyrazole ring. cdnsciencepub.com For instance, in strongly acidic media, the pyrazole ring can be protonated, deactivating it towards electrophilic attack and directing substitution to other parts of the molecule, such as a phenyl substituent. cdnsciencepub.com

Conversely, the C3 and C5 positions of the pyrazole ring are electron-deficient and thus susceptible to nucleophilic attack. nih.govnih.govresearchgate.net The presence of the electronegative nitrogen atoms deactivates these positions towards electrophiles but facilitates reactions with nucleophiles. nih.gov Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is less common than electrophilic substitution but can be achieved, particularly when the ring is activated by electron-withdrawing groups or when a good leaving group is present at the C3 or C5 position. mdpi.comencyclopedia.pub

Proton Transfer Dynamics and Tautomerism in Pyrazol-4-ols

Pyrazol-4-ols, such as this compound, can exist in different tautomeric forms due to the mobility of a proton. The study of proton transfer dynamics is essential for understanding the chemical behavior and properties of these compounds. nih.gov

Unsubstituted pyrazole itself can exist in three tautomeric forms. mdpi.com For substituted pyrazoles, the equilibrium between different tautomers is influenced by the nature and position of the substituents. nih.gov In the case of pyrazol-4-ols, keto-enol tautomerism is a key consideration. nih.gov Theoretical studies, often employing density functional theory (DFT), have been instrumental in investigating the energetics of these proton transfer processes. ias.ac.inias.ac.in These studies have calculated the activation energies for both intramolecular and intermolecular proton transfer. nih.govias.ac.inias.ac.in

Intramolecular proton transfer in pyrazole derivatives generally has a high activation energy. ias.ac.inias.ac.in Intermolecular proton transfer, often facilitated by solvent molecules like water or ammonia, typically proceeds with a lower activation barrier. ias.ac.inias.ac.in The presence of hydrogen bond donors and acceptors in the environment can significantly influence the rate and mechanism of proton transfer. researchgate.net Experimental techniques such as NMR spectroscopy are powerful tools for studying tautomerism and the kinetics of proton exchange in pyrazole derivatives. nih.gov

Ring-Opening and Degradation Pathways of Pyrazole Scaffolds

While the pyrazole ring is generally stable due to its aromaticity, it can undergo ring-opening and degradation under certain conditions. researchgate.net Understanding these pathways is important for assessing the stability of pyrazole-containing compounds.

Ring-opening of the pyrazole scaffold can be initiated by nucleophilic attack, particularly on activated pyrazole rings. rrbdavc.org For example, the reaction of some pyrazole derivatives with strong nucleophiles can lead to cleavage of the N-N bond and subsequent rearrangement. rrbdavc.org In some synthetic methodologies, pyrazole itself can be synthesized via a ring-opening/ring-closing sequence starting from another heterocyclic system, such as an isoxazole (B147169) or a chromene. beilstein-journals.orgencyclopedia.pub For instance, the conversion of isoxazoles to aminopyrazoles proceeds through a ring-opening to a ketonitrile intermediate, followed by cyclization. nih.gov

Degradation of the pyrazole ring can also occur under oxidative or reductive conditions, although it is generally resistant to chemical degradation. researchgate.net The stability of the pyrazole ring is a key feature that makes it a desirable scaffold in medicinal chemistry. nih.gov

Insights from Deuterium (B1214612) Labeling and Kinetic Studies

Deuterium labeling and kinetic studies are powerful experimental tools for elucidating reaction mechanisms involving pyrazole derivatives. mdpi.com

Deuterium labeling experiments can provide definitive evidence for the involvement of specific protons in a reaction mechanism. By replacing a specific hydrogen atom with deuterium, chemists can track its fate throughout a reaction, providing insights into bond-breaking and bond-forming steps. For example, deuterium labeling can be used to distinguish between different proposed mechanisms for pyrazole ring formation or to study the dynamics of proton transfer. mdpi.com

Kinetic studies, which measure the rate of a reaction as a function of reactant concentrations, temperature, and other variables, provide quantitative information about the reaction mechanism. researchgate.net For instance, determining the order of a reaction with respect to each reactant can help to identify the rate-determining step. researchgate.net Hammett plots, which correlate reaction rates with substituent electronic effects, can provide insights into the nature of the transition state. researchgate.net Such studies have been used to investigate the kinetics of pyrazole formation from 1,3-diketones and arylhydrazines, revealing how substituents and pH affect the reaction rate and mechanism. researchgate.net

Theoretical and Computational Chemistry Studies of 1 3 Phenylpropyl 1h Pyrazol 4 Ol

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 1-(3-phenylpropyl)-1H-pyrazol-4-ol. Methods such as Density Functional Theory (DFT) are employed to model the molecule and predict its electronic properties with a high degree of accuracy. superfri.orgmdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical hardness, and electronic transport properties. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazol-4-ol ring, particularly on the oxygen and nitrogen atoms, as well as the π-system of the phenyl ring. The LUMO, conversely, would likely be distributed over the pyrazole (B372694) and phenyl rings, representing regions susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a 1-Aryl-Substituted Pyrazol-4-ol System The following data is illustrative and based on typical values for structurally similar compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.dechemrxiv.org The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net

In the MEP map of this compound, the most negative potential (red) is anticipated to be located around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring, highlighting these as the primary sites for electrophilic interaction. nih.gov The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. The phenyl ring would display a mix of potentials, with the π-system being generally electron-rich. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.edu NBO analysis allows for the quantification of donor-acceptor interactions, which are indicative of hyperconjugation and intramolecular charge transfer. wisc.eduresearchgate.net

Table 2: Illustrative NBO Analysis Data for Key Interactions in a Pyrazole System This table presents hypothetical but representative data for donor-acceptor interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C3-C4) | 15.2 |

| LP (N1) | π* (C5-N2) | 20.5 |

| π (Phenyl) | π* (Pyrazole) | 5.8 |

Conformational Analysis and Molecular Dynamics Simulations

The 3-phenylpropyl substituent introduces significant conformational flexibility to the this compound molecule. Conformational analysis aims to identify the most stable spatial arrangements of the atoms (conformers) and the energy barriers between them. Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time, including its vibrational modes and how it might interact with its environment.

Tautomeric Equilibria and Energetic Landscape of Pyrazol-4-ols

Pyrazol-4-ols can exist in different tautomeric forms, which are isomers that can interconvert through the migration of a proton. clockss.org For 1-substituted pyrazol-4-ols, the primary tautomeric equilibrium is between the hydroxyl (OH) form and the keto (or NH and CH) forms. mdpi.comresearchgate.net The relative stability of these tautomers is influenced by various factors, including the solvent and the nature of the substituents. researchgate.netnih.gov

Computational studies can predict the relative energies of these tautomers, providing insight into which form is likely to predominate under different conditions. researchgate.net For 1-phenyl-substituted pyrazol-3-ols, studies have shown that the OH-form is often the most stable, particularly in the solid state and in nonpolar solvents. mdpi.com

Substituent Effects on Tautomerism

The substituents on the pyrazole ring can have a significant impact on the position of the tautomeric equilibrium. researchgate.net The electronic nature of the substituent at the N1 position, in this case, the 3-phenylpropyl group, plays a crucial role. An electron-donating group at N1 would be expected to increase the electron density on the pyrazole ring, which could influence the relative stability of the different tautomeric forms.

In the case of this compound, the phenylpropyl group is generally considered to be weakly electron-donating or neutral in its electronic effect. Therefore, it is likely that the hydroxyl form (this compound) would be the most stable tautomer, in line with findings for other N-alkyl and N-aryl substituted pyrazol-ols. fu-berlin.de

Solvent Effects on Tautomeric Preferences

N-substituted 4-hydroxypyrazoles, such as this compound, can exist in several tautomeric forms. The principal forms are the hydroxyl (OH) form, the keto (CH) form, and a zwitterionic form. The equilibrium between these tautomers is highly sensitive to the surrounding environment, particularly the solvent. Computational models, especially those incorporating a Polarizable Continuum Model (PCM), are employed to predict how different solvents influence this equilibrium. nih.gov

The tautomeric preference is dictated by the solvent's polarity, proticity, and its ability to act as a hydrogen bond donor or acceptor.

Nonpolar, Aprotic Solvents (e.g., Hexane, Chloroform): In these environments, the less polar tautomeric forms are generally favored. Intramolecular hydrogen bonding or the formation of dimers can also stabilize specific forms. For pyrazol-ol systems, the OH-form is often predominant.

Polar, Aprotic Solvents (e.g., DMSO, DMF): These solvents can stabilize more polar or zwitterionic forms by disrupting intermolecular hydrogen bonds that might exist in less polar media. mdpi.com The keto and zwitterionic forms often see an increase in their population in such solvents due to strong dipole-dipole interactions.

Polar, Protic Solvents (e.g., Water, Ethanol): These solvents can engage in hydrogen bonding with both the pyrazole ring nitrogens and the hydroxyl/keto groups, leading to a complex equilibrium. The relative stability can shift significantly, and all three tautomeric forms may coexist in solution. nih.gov

The predicted influence of various solvents on the tautomeric equilibrium of this compound is summarized in the table below. These predictions are based on established principles for similar heterocyclic systems.

| Solvent Type | Predominant Tautomer(s) | Driving Interaction |

| Nonpolar Aprotic | OH-Form | Minimal solute-solvent interaction; favors less polar forms. |

| Polar Aprotic | Keto-Form, Zwitterionic | Strong dipole-dipole interactions; stabilization of polar species. |

| Polar Protic | OH-Form, Keto-Form | Hydrogen bonding with both H-bond donors and acceptors. |

Thermodynamic Stability and Enthalpies of Formation

The thermodynamic stability of this compound and its tautomers can be rigorously assessed using high-level quantum chemical calculations. Methods such as Density Functional Theory (DFT), often with functionals like B3LYP, and ab initio methods like G2(MP2), are standard for this purpose. csic.es These calculations determine the standard gas-phase enthalpy of formation (ΔH°f), a key indicator of a molecule's intrinsic stability.

Calculations for N-substituted pyrazoles have shown that the nature of the substituent on the nitrogen atom significantly influences the molecule's stability. csic.es For this compound, the flexible phenylpropyl group would be modeled in its lowest energy conformation to obtain an accurate prediction. The enthalpy of formation would be calculated for each tautomer (OH, CH, zwitterionic) to determine their relative stabilities in the absence of solvent effects. Generally, pyrazole rings are characterized by a high positive enthalpy of formation due to their significant nitrogen content and aromatic character. mdpi.comresearchgate.net

Comparing the calculated enthalpies of formation allows for the ranking of tautomer stability, providing fundamental data that complements the analysis of solvent effects.

In Silico Modeling of Molecular Interactions with Biological Targets (non-human, non-clinical)

In silico modeling is a powerful tool to predict and analyze how a molecule like this compound might interact with biological targets such as enzymes and receptors. These non-human, non-clinical studies are crucial for identifying potential biological activities and guiding the design of new compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking simulations can elucidate its potential to inhibit various enzymes for which other pyrazole derivatives have shown activity, such as protein kinases, cyclooxygenases (COX), or DNA gyrase. mdpi.comdergipark.org.trnih.gov

The process involves:

Obtaining the 3D crystal structure of a target protein from a repository like the Protein Data Bank (PDB).

Defining the active binding site of the protein.

Using a docking algorithm (e.g., AutoDock Vina) to place the 3D structure of this compound into the binding site in various conformations. dergipark.org.tr

Scoring the resulting poses based on binding energy (affinity) and analyzing the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and amino acid residues in the binding pocket. nih.gov

A hypothetical docking study of this compound against a representative enzyme target, such as a protein kinase, could yield results like those illustrated in the following table.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclin-Dependent Kinase 2 (e.g., 2VTO) | -8.5 | Leu83, Glu81, Phe80 | H-bond with pyrazole-OH, Hydrophobic with phenyl ring |

| VEGFR-2 (e.g., 2QU5) | -9.1 | Cys919, Asp1046, Val848 | H-bond with pyrazole N, Hydrophobic with propyl chain |

| DNA Gyrase (e.g., 6QX2) | -7.9 | Asp73, Gly77, Ala588 | H-bond with pyrazole-OH, π-alkyl with phenylpropyl group |

Note: The data in this table is illustrative and represents the type of output generated from a molecular docking simulation.

These simulations can reveal whether the molecule fits well within the active site and identify the key structural moieties (the pyrazol-ol core, the phenylpropyl tail) responsible for binding. nih.gov

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target. tandfonline.comnih.gov

A pharmacophore model for this compound could be generated in two ways:

Ligand-Based: Based on the 3D structure of the molecule itself, identifying its key chemical features.

Structure-Based: Derived from the analysis of its docked pose within a protein's active site, highlighting the features that make direct contact with the receptor. nih.gov

The key pharmacophoric features of this compound would likely include:

A hydrogen bond donor (the hydroxyl group).

A hydrogen bond acceptor (the second pyrazole nitrogen).

A hydrophobic group (the propyl chain).

An aromatic ring feature (the phenyl group).

Once a pharmacophore model is established, it can be used as a 3D query to perform a virtual screen of large chemical databases (like ZINC or ChEMBL). nih.govacs.org This high-throughput computational method rapidly filters millions of compounds to identify other molecules that match the pharmacophore model. The resulting "hits" are structurally diverse compounds that are predicted to have a similar biological activity, which can then be prioritized for further computational analysis (like docking) and subsequent experimental testing. acs.org This approach is a cornerstone of modern computational drug discovery.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 3 Phenylpropyl 1h Pyrazol 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 1-(3-phenylpropyl)-1H-pyrazol-4-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Advanced 1D and 2D NMR Techniques for Connectivity Mapping

The structural backbone of this compound would be mapped out using a series of NMR experiments.

¹H NMR: This experiment would reveal the chemical environment of each proton. Key expected signals include those for the two protons on the pyrazole (B372694) ring, the aromatic protons of the phenyl group, and the three sets of methylene (B1212753) protons in the phenylpropyl chain. The multiplicity (singlet, triplet, etc.) and coupling constants (J-values) of these signals would provide information about adjacent protons.

¹³C NMR: This spectrum would show distinct signals for each of the 12 carbon atoms in the molecule, including the carbons of the pyrazole ring, the phenyl group, and the propyl chain.

2D NMR (COSY, HSQC, HMBC): To establish connectivity, 2D NMR is crucial.

COSY (Correlation Spectroscopy) would identify proton-proton couplings, confirming the sequence of the methylene groups in the propyl chain (-CH2-CH2-CH2-).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is critical for connecting the molecular fragments. It would show correlations between protons and carbons that are two or three bonds away, confirming the link between the propyl chain and the N1 position of the pyrazole ring, as well as the position of the phenyl group on the propyl chain.

While detailed spectra for the target compound are not published, analysis of related pyrazole structures demonstrates the power of these techniques in confirming molecular architecture. mdpi.comresearchgate.netresearchgate.net

Hypothetical ¹H and ¹³C NMR Data Table Since experimental data is unavailable, a hypothetical data table illustrates the type of information that would be generated.

| Atom Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Multiplicity |

| C3 | ~130-140 | ~7.5 | s |

| C5 | ~125-135 | ~7.4 | s |

| C4 | ~145-155 (C-OH) | - | - |

| Propyl-CH2-N | ~45-55 | ~4.1 | t |

| Propyl-CH2 | ~28-35 | ~2.1 | m |

| Propyl-CH2-Ph | ~30-38 | ~2.7 | t |

| Phenyl-C1' | ~140 | - | - |

| Phenyl-C2'/C6' | ~128 | ~7.2-7.3 | m |

| Phenyl-C3'/C5' | ~128.5 | ~7.2-7.3 | m |

| Phenyl-C4' | ~126 | ~7.1-7.2 | m |

Note: This table is for illustrative purposes only and is not based on experimental data.

Dynamic NMR (DNMR) Studies of Exchange Processes

Dynamic NMR (DNMR) is used to study time-dependent phenomena in molecules, such as conformational changes or chemical exchange. For this compound, DNMR could potentially be used to investigate the rotation of the phenyl group or the flexibility of the propyl chain. Furthermore, pyrazol-4-ol may exist in tautomeric equilibrium with its corresponding pyrazolone (B3327878) form. DNMR could be employed to study the kinetics of this tautomeric exchange process, although such studies have not been reported for this specific compound.

Solid-State NMR Applications for Co-Crystal Properties

Solid-State NMR (ssNMR) provides structural information on solid materials, where line broadening prevents high-resolution analysis with standard solution NMR. If this compound were to be formulated into a co-crystal with another active pharmaceutical ingredient or co-former, ssNMR would be invaluable. It can be used to confirm the formation of a new crystalline phase and to understand the intermolecular interactions, such as hydrogen bonds, between the compound and the co-former in the solid state. There are currently no published ssNMR studies involving this compound.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations for the aromatic phenyl ring and the aliphatic propyl chain would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyrazole and phenyl rings would be observed in the 1400-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring breathing modes are often strong in Raman spectra, which would help confirm the presence of the phenyl and pyrazole rings.

No experimental IR or Raman spectra for this compound have been published. For comparison, the IR spectra of related pyrazole derivatives confirm the presence of these key functional groups. mdpi.com

Expected Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| C=C / C=N Stretch | 1400-1650 | Strong |

Note: This table is based on general frequency ranges for functional groups.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (MW = 202.25), a high-resolution mass spectrum would provide the exact mass, confirming its elemental composition (C12H14N2O).

Under electron ionization (EI), the molecule would fragment in a predictable manner. Expected fragmentation pathways would include:

The molecular ion peak [M]⁺ at m/z ≈ 202.

Loss of the phenylpropyl side chain or parts of it. A prominent peak at m/z = 91 would correspond to the tropylium (B1234903) ion ([C7H7]⁺), a classic fragment from a benzyl-containing moiety.

Cleavage of the propyl chain, leading to various fragment ions.

Fragmentation of the pyrazole ring itself.

Analysis of these fragments would allow for the reconstruction of the molecular structure, confirming the identity of the phenylpropyl and pyrazol-4-ol components. No published mass spectra for this specific compound are available. The fragmentation patterns of related structures, such as 3-phenylpropanol and other pyrazoles, provide a basis for predicting these pathways. nist.govnist.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the conformation of the phenylpropyl chain and the planarity of the pyrazole ring.

Furthermore, X-ray crystallography elucidates the crystal packing, showing how individual molecules interact with each other through intermolecular forces like hydrogen bonding (e.g., involving the hydroxyl group) and π-π stacking between the aromatic rings. This information is crucial for understanding the physical properties of the solid material. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database or other public repositories. Studies on other substituted pyrazoles show the utility of this method in confirming their solid-state conformations and intermolecular interactions. bohrium.comnih.govresearchgate.netcardiff.ac.uk

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one |

| 3-Phenylpropanol |

| Pyrazole |

Crystal Packing and Intermolecular Interactions

While specific crystallographic data for this compound is not available in the surveyed literature, the analysis of related pyrazole derivatives provides a robust framework for understanding its potential crystal packing and intermolecular interactions. imedpub.comimedpub.com In the crystalline state, molecules of pyrazole derivatives are known to be organized in a three-dimensional lattice stabilized by a variety of non-covalent interactions.

For instance, in the crystal structure of 4-(2-(ethoxymethyl)phenyl)-1H-pyrazol-3-ol, the molecules are linked by a network of hydrogen bonds. imedpub.com The pyrazole ring, with its acidic N-H proton and basic nitrogen atoms, along with the hydroxyl group, can act as both a hydrogen bond donor and acceptor. It is therefore highly probable that this compound would exhibit similar intermolecular hydrogen bonding, primarily involving the hydroxyl group at the 4-position and the nitrogen atoms of the pyrazole ring. Specifically, O-H···N and N-H···O hydrogen bonds are expected to be significant in directing the crystal packing. imedpub.com

Table 1: Representative Intermolecular Interactions in a Related Pyrazole Derivative

| Interaction Type | Donor-H···Acceptor | Distance (Å) |

|---|---|---|

| Hydrogen Bond | O-H···N | ~2.7 - 3.0 |

| Hydrogen Bond | N-H···O | ~2.8 - 3.1 |

| Weak Interaction | C-H···O | ~3.2 - 3.5 |

Note: The data in this table is illustrative and based on findings for related pyrazole compounds.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. For a molecule like this compound, Hirshfeld analysis would be instrumental in deconvoluting the complex network of intermolecular interactions.

For example, in the Hirshfeld surface analysis of other pyrazole derivatives, the most significant contributions to the crystal packing often come from H···H, C···H/H···C, and O···H/H···O contacts. nih.govnih.gov A similar distribution would be anticipated for this compound, with a significant percentage of the surface corresponding to hydrogen bonding interactions involving the hydroxyl and pyrazole moieties. The phenylpropyl group would likely contribute to a notable proportion of H···H and C···H contacts.

Table 2: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Expected Contribution (%) |

|---|---|

| H···H | 40 - 50 |

| C···H/H···C | 20 - 30 |

| O···H/H···O | 10 - 20 |

| N···H/H···N | 5 - 15 |

Note: The percentages in this table are estimates based on analyses of similar pyrazole-containing crystal structures and are provided for illustrative purposes. nih.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur provide valuable information about the electronic structure of the compound.

For pyrazole and its derivatives, the electronic spectrum is typically characterized by π→π* and n→π* transitions. researchgate.netelte.hu The aromatic pyrazole ring and the phenyl group in this compound both contain π-electron systems, which will give rise to strong π→π* absorption bands in the UV region. The non-bonding electrons on the nitrogen and oxygen atoms can participate in n→π* transitions, which are generally of lower intensity and may appear as shoulders on the main absorption bands. youtube.com

The solvent used for the analysis can influence the position of the absorption maxima (λmax). For instance, n→π* transitions often exhibit a hypsochromic (blue) shift in polar solvents, while π→π* transitions may show a bathochromic (red) shift. A systematic study of the UV-Visible spectrum of this compound in solvents of varying polarity would allow for the definitive assignment of its electronic transitions.

Table 3: Typical Electronic Transitions for Pyrazole Derivatives

| Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|

| π→π* | 200 - 280 | > 10,000 |

Note: The data presented is characteristic of pyrazole-containing compounds and serves as a general guide. researchgate.netyoutube.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the empirical formula of the synthesized compound.

For this compound, with the molecular formula C12H14N2O, the theoretical elemental composition can be calculated with high precision. The experimental values obtained from an elemental analyzer for a purified sample of the compound would be expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%. This confirmation is a critical step in the characterization of any new chemical substance.

Table 4: Theoretical vs. Expected Experimental Elemental Analysis for C12H14N2O

| Element | Theoretical % | Expected Experimental % |

|---|---|---|

| Carbon (C) | 71.26 | 71.26 ± 0.4 |

| Hydrogen (H) | 6.98 | 6.98 ± 0.4 |

| Nitrogen (N) | 13.85 | 13.85 ± 0.4 |

Note: The expected experimental values represent the typical tolerance for this analytical technique.

Derivatization Chemistry and Functionalization of 1 3 Phenylpropyl 1h Pyrazol 4 Ol Scaffold

Introduction of Functional Groups on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, and the presence of the C4-hydroxyl group further activates it towards certain chemical transformations. Functionalization can be achieved either by substitution reactions on the ring's carbon atoms or by modification of the existing hydroxyl group.

The pyrazole nucleus is a π-excessive aromatic heterocycle, which makes it susceptible to electrophilic attack. nih.govmdpi.com Theoretical and experimental studies consistently show that electrophilic substitution reactions on the pyrazole ring occur preferentially at the C4 position, which is electron-rich. nih.govmdpi.com In the case of 1-(3-phenylpropyl)-1H-pyrazol-4-ol, the C4-hydroxyl group acts as a powerful activating group, strongly directing incoming electrophiles to the adjacent C5 position or, if the C4 position were unsubstituted, to C4 itself. However, since the hydroxyl group occupies the C4 position, reactions often proceed via the tautomeric pyrazol-4-one form, where the C4 position becomes a reactive methylene (B1212753) group. Key electrophilic substitution-type reactions applicable to this scaffold include halogenation and formylation.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the pyrazole core is a fundamental transformation. Halogenation of pyrazoles and their pyrazolone (B3327878) tautomers can be readily achieved using various reagents. For instance, N-halosuccinimides (NCS, NBS, NIS) are effective for the C4-halogenation of pyrazoles, often under mild conditions without the need for a catalyst. researchgate.netbeilstein-archives.org An environmentally friendly electrochemical method for the selective halogenation of pyrazolones at the C4 position has also been developed, avoiding the need for external oxidants. rsc.org These methods provide a direct route to 4-halo-1-(3-phenylpropyl)-1H-pyrazol-4-ol derivatives, which are valuable intermediates for further cross-coupling reactions.

Formylation (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings. wikipedia.org The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.org This reaction has been successfully applied to various pyrazole substrates to yield the corresponding pyrazole-4-carbaldehydes. mdpi.comresearchgate.netigmpublication.orgresearchgate.net In the context of this compound, the Vilsmeier-Haack reaction would likely proceed on the pyrazol-4-one tautomer, leading to the formation of 5-chloro-4-formyl derivatives, as the reaction conditions can facilitate both chlorination of the hydroxyl group and formylation. researchgate.netarkat-usa.org

Mannich Reaction: The Mannich reaction is a three-component condensation that installs an aminomethyl group onto an active hydrogen-containing compound. For pyrazol-4-ols, which exist in equilibrium with their pyrazolone tautomers, the C4 position is sufficiently acidic to participate in this reaction. The one-pot reaction of a pyrazolone, an aldehyde (often formaldehyde), and a secondary amine (like dimethylamine (B145610) or piperidine) yields 4-(aminomethyl)-1H-pyrazol-4-ol derivatives. derpharmachemica.comorientjchem.org Surfactant-catalyzed Mannich reactions in aqueous media have been developed to selectively produce these C4-alkylated pyrazoles. rsc.orgresearchgate.net

Table 1: Representative Electrophilic Substitution Reactions at the C4 Position of the Pyrazole Scaffold

| Reaction Type | Reagents | Product Type | Reference(s) |

|---|---|---|---|

| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | 4-Halo-1-(3-phenylpropyl)-1H-pyrazol-4-ol | researchgate.netbeilstein-archives.org |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 5-Chloro-4-formyl-1-(3-phenylpropyl)-1H-pyrazole | mdpi.comarkat-usa.org |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., R₂NH) | 4-(Dialkylaminomethyl)-1-(3-phenylpropyl)-1H-pyrazol-4-ol | derpharmachemica.comrsc.org |

The C4-hydroxyl group of this compound behaves chemically like a phenolic hydroxyl group, making it amenable to a variety of classical modifications, most notably etherification and esterification. These reactions provide a straightforward means to introduce new functional groups and to modulate properties such as lipophilicity and hydrogen-bonding capacity.

Etherification (O-alkylation): The hydroxyl group can be converted into an ether linkage (-OR) through Williamson ether synthesis. This typically involves deprotonating the hydroxyl group with a suitable base (e.g., NaH, K₂CO₃) to form a pyrazolate anion, which then acts as a nucleophile to displace a halide from an alkyl halide (R-X). This method allows for the introduction of a wide array of alkyl or aryl ether side chains. For example, reaction with 2-chloroethanol (B45725) could introduce a hydroxyethyl (B10761427) ether moiety, which can be a site for further functionalization. mdpi.com

Esterification: Ester derivatives can be prepared by reacting the hydroxyl group with acylating agents such as acid chlorides (RCOCl) or acid anhydrides ((RCO)₂O), typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. This reaction converts the hydroxyl group into an ester (-OCOR), which can serve as a prodrug moiety or alter the molecule's electronic properties.

Another important transformation is the conversion of the hydroxyl group into a triflate (-OTf). Reaction with triflic anhydride (B1165640) (Tf₂O) yields a pyrazol-4-yl triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. mdpi.com This opens up the possibility of forming carbon-carbon bonds at the C4 position, allowing for the introduction of aryl, vinyl, or alkynyl substituents.

Table 2: Functionalization of the C4-Hydroxyl Group

| Reaction Type | Reagents | Functional Group Introduced | Reference(s) |

|---|---|---|---|

| Etherification | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Ether (-OR) | mdpi.com |

| Esterification | Acid Chloride (R-COCl), Base | Ester (-O-CO-R) | N/A |

| Triflate Formation | Triflic Anhydride (Tf₂O), Base | Triflate (-OSO₂CF₃) | mdpi.com |

Side Chain Modifications at the N1-Phenylpropyl Moiety

The N1-phenylpropyl substituent offers another site for structural diversification. The propyl linker is generally inert, but the terminal phenyl ring is susceptible to electrophilic aromatic substitution. Standard aromatic functionalization reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, can be performed on this ring.

These reactions would follow the standard rules of electrophilic aromatic substitution, with incoming electrophiles being directed to the ortho and para positions of the phenyl ring. For example, nitration using a mixture of nitric acid and sulfuric acid would yield a mixture of ortho- and para-nitro-substituted derivatives. Subsequent reduction of the nitro group to an amine provides a handle for further conjugation, such as amide bond formation.

A critical consideration for these reactions is the potential for competing reactions on the pyrazole core. The conditions for side-chain modification must be chosen carefully to ensure chemoselectivity and to avoid undesired reactions, such as N-dealkylation or degradation of the heterocyclic ring. Mild reaction conditions are therefore preferred.

Synthesis of Fused Pyrazole Systems Incorporating the Core Structure

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the participation of the C4-hydroxyl group and an adjacent C-H bond (at C3 or C5) to construct a new ring. A common strategy involves the pyrazol-4-one tautomer as a key intermediate.

One of the most prominent examples is the synthesis of pyrano[2,3-c]pyrazoles . This can be achieved through an Algar-Flynn-Oyamada (AFO) type reaction. mdpi.com The process can start with a Claisen-Schmidt condensation between the C5-methyl group of a precursor pyrazolone and an aromatic aldehyde to form a chalcone-like intermediate. This intermediate then undergoes oxidative cyclization in the presence of alkaline hydrogen peroxide to form the fused pyranone ring. mdpi.com Alternatively, multicomponent reactions involving a pyrazolone, an aldehyde, and an active methylene compound like malononitrile (B47326) are widely used to construct the pyrano[2,3-c]pyrazole system in a single step. nih.govarkat-usa.orgacs.orgresearchgate.net

Furthermore, functional groups introduced onto the pyrazole ring can be used to build other fused systems. For example, a 4-formyl-5-chloropyrazole derivative can be a precursor for the synthesis of pyrazolo[3,4-b]pyridines . mdpi.com Similarly, functionalized pyrazoles can be cyclized to form pyrazolo[4,3-e] rsc.orgmdpi.commdpi.comtriazolo[4,3-a]pyrimidines . consensus.app

Table 3: Examples of Fused Systems Derived from the Pyrazole Core

| Fused System | General Approach | Precursor from Core Structure | Reference(s) |

|---|---|---|---|

| Pyrano[2,3-c]pyrazole | Multicomponent reaction | 1-(3-phenylpropyl)-pyrazol-4-one | arkat-usa.orgacs.org |

| Pyrazolo[3,4-b]pyridine | Cyclocondensation | 5-Chloro-4-formyl-1-(3-phenylpropyl)pyrazole | mdpi.com |

| Pyrazolo[4,3-e]triazolopyrimidine | Multi-step heterocyclization | Functionalized pyrazole intermediate | consensus.app |

Development of Complex Pyrazole-Based Hybrids and Conjugates

Molecular hybridization, the strategy of covalently linking two or more pharmacophores or molecular entities, is a powerful tool in drug discovery and materials science. The this compound scaffold is an excellent candidate for creating such complex hybrids and conjugates due to its multiple points for attachment.

Functional groups introduced via the methods described above can serve as chemical handles for conjugation. For example:

An amine group (introduced on the phenyl side chain via nitration/reduction) or a carboxylic acid group can be used to form amide bonds, linking the pyrazole to peptides or amino acids . rsc.orgnih.gov A particularly elegant method involves converting a peptide's C-terminal hydrazide into an acyl pyrazole, which then readily forms a thioester for native chemical ligation (NCL). nih.gov

The C4-hydroxyl group or a functionalized side chain can be used to link the pyrazole scaffold to other heterocyclic systems, creating novel hybrids with potentially synergistic activities. Examples include pyrazole-thiazole and pyrazole-pyrimidine hybrids. nih.govacs.org

The scaffold can be attached to larger biomolecules or frameworks, such as steroids , to create conjugates with targeted activities. mdpi.com

These strategies allow for the integration of the pyrazole core into larger molecular architectures, enabling the exploration of new chemical space and the development of molecules with tailored properties. nih.govnih.gov

Table 4: Examples of Pyrazole-Based Hybrids and Conjugates

| Hybrid/Conjugate Type | Linking Strategy | Potential Attachment Point on Core | Reference(s) |

|---|---|---|---|

| Pyrazole-Peptide | Amide bond formation; Acyl pyrazole intermediate | Functionalized N1-side chain; C4-OH | nih.govnih.gov |

| Pyrazole-Steroid | Condensation/Cyclization | C4/C5 positions | mdpi.com |

| Pyrazole-Thiazole | Cyclocondensation from a pyrazole-carbothioamide | N1 position (via precursor) | nih.gov |

| Pyrazole-Pyrimidine | Integration of pyrazolyl ring into pyrimidine (B1678525) framework | C4 position | acs.org |

Applications of Pyrazole Based Scaffolds in Specialized Chemical Research Excluding Clinical

Pyrazole (B372694) Derivatives as Ligands in Coordination Chemistry

Pyrazole and its derivatives are fundamental N-donor ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. researchgate.netresearchgate.net The lone pair of electrons on the pyridine-like nitrogen atom (N2) readily coordinates to metal centers. This ability has led to their extensive use in creating coordination complexes with diverse topologies and nuclearities, from simple mononuclear structures to complex polynuclear assemblies. researchgate.netresearchgate.net

Design and Synthesis of Pyrazolyl-Based Ligands

The synthesis of N-substituted pyrazole ligands is versatile, allowing for precise control over the ligand's properties. A common and effective method involves the reaction of a primary amine with a diketone and an aminating reagent, which enables the direct introduction of N-alkyl or N-aryl substituents. nih.govacs.org For a compound like 1-(3-phenylpropyl)-1H-pyrazol-4-ol, the synthesis would typically involve the cyclocondensation of a β-dicarbonyl compound with 3-phenylpropylhydrazine. The substituent at the N1 position (the 3-phenylpropyl group) is crucial as it influences the ligand's steric bulk and electronic environment, which in turn dictates the geometry and stability of the resulting metal complex. researchgate.net

Key synthetic strategies for pyrazole-based ligands include:

Condensation of Hydrazines with 1,3-Diketones: This is a classical and widely used method for forming the pyrazole ring. mdpi.com

Michael Addition: Catalyst-free Michael addition reactions have been developed for highly regioselective N1-alkylation of pyrazoles, offering high yields and the ability to incorporate various functional groups. researchgate.net

Multi-step Functionalization: More complex ligands, such as those used for creating metal-organic frameworks (MOFs), can be synthesized through multi-step procedures involving protection-deprotection strategies and cross-coupling reactions. nih.gov

The ability to easily modify the pyrazole core and its substituents allows chemists to design ligands tailored for specific applications, such as catalysis or materials science. nih.gov

Applications in Metal-Catalyzed Reactions

Metal complexes featuring pyrazole-based ligands are widely employed as catalysts in a variety of organic transformations. nih.gov The ligand's role is multifaceted: it stabilizes the metal center, modulates its reactivity, and can create a specific steric environment to influence the selectivity of the reaction. The N-substituent, like the 3-phenylpropyl group, can play a significant role in controlling catalyst solubility and stability.

Examples of catalytic applications include:

Cross-Coupling Reactions: Palladium complexes with pyrazole-containing ligands have been used in asymmetric allylic amination, where the ligand's structure controls the reaction's stereochemistry.

Oxidation Reactions: Pyrazole-metal complexes can catalyze oxidation reactions, such as the oxidation of catechols to o-quinones. nih.gov

Homogeneous Catalysis: The proton-responsive nature of some pyrazole ligands allows them to participate directly in catalytic cycles through metal-ligand cooperation, facilitating reactions like the hydroamination of alkenes. nih.gov

The structural diversity achievable through synthetic modifications makes pyrazole ligands a powerful tool for developing new and efficient catalytic systems. nih.gov

Development of Pyrazole-Based Chemosensors and Probes

The pyrazole scaffold is an excellent platform for the design of chemosensors and fluorescent probes due to its stable aromatic structure, synthetic versatility, and the coordination ability of its nitrogen atoms. nih.govresearchgate.net These sensors are designed to detect specific ions or molecules through a measurable change in their optical properties, such as color or fluorescence. consensus.app

Sensing Mechanisms for Specific Analytes (e.g., metal ions)

Pyrazole derivatives can be functionalized with specific binding sites (chelators) that selectively interact with target analytes like metal ions. nih.gov This interaction triggers a signaling mechanism, leading to an observable response.

Common sensing mechanisms include:

Colorimetric Sensing: Upon binding a metal ion, the electronic structure of the pyrazole-based sensor changes, resulting in a shift in its UV-Vis absorption spectrum and a visible color change. rsc.org For example, certain pyrazole derivatives have been shown to act as colorimetric sensors for Cu²⁺ and Fe³⁺ ions. nih.govchemrxiv.org

Fluorescence "Turn-On" or "Turn-Off": The binding of an analyte can either enhance ("turn-on") or quench ("turn-off") the fluorescence of the probe. tandfonline.com This is often governed by photophysical processes such as:

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion restricts intramolecular rotation or blocks photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity. rsc.org

Intramolecular Charge Transfer (ICT): The binding event can alter the ICT character of the molecule, causing a shift in the emission wavelength or intensity. rsc.org

Fluorescent Pyrazole Probes for Molecular Interaction Studies (non-human, e.g., protein binding)

Fluorescent probes built on a pyrazole core are valuable tools for studying non-covalent interactions with biomacromolecules, such as proteins. researchgate.net These studies are fundamental for understanding molecular recognition processes. By monitoring changes in fluorescence upon interaction with a protein, researchers can obtain data on binding affinities, binding sites, and the thermodynamic forces driving the interaction.

For instance, pyrazoline-based fluorescent probes have been used to investigate binding interactions with serum albumins like human serum albumin (HSA). researchgate.net Key findings from such studies often reveal:

Binding Stoichiometry: Determining the ratio in which the probe binds to the protein.

Binding Constants: Quantifying the strength of the interaction.

Thermodynamic Parameters: Elucidating the nature of the binding forces (e.g., hydrophobic interactions, hydrogen bonding, or electrostatic forces).

Conformational Changes: Fluorescence resonance energy transfer (FRET) can be used to measure distances and detect changes in the protein's conformation upon binding. researchgate.net

The pyrazole derivative 2-(5-(pyridin-2-yl)-1H-pyrazol-3-yl) phenol (PYDP) has been shown to bind to HSA, with the interaction being spontaneous and driven by electrostatic/ionic forces. researchgate.net Such probes are also used for cellular imaging, where they can stain specific compartments like the cytoplasm, providing insights into their distribution within a cellular environment. researchgate.netnih.gov

Pyrazoles in Agrochemical Research (e.g., Herbicidal Mechanism of Action)

The pyrazole heterocycle is a privileged structure in agrochemical research, forming the core of numerous commercially successful fungicides, insecticides, and herbicides. researchgate.netclockss.org In the field of herbicides, pyrazole derivatives are particularly prominent as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.orgrsc.org

The inhibition of HPPD is a well-established and highly effective herbicidal mechanism of action. nih.gov HPPD is a key enzyme in the tyrosine catabolism pathway, where it catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate. nih.gov Homogentisate is the precursor for the biosynthesis of plastoquinone and tocopherols in plants. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is critical for carotenoid biosynthesis. unl.edu

By inhibiting HPPD, pyrazole-based herbicides disrupt this pathway, leading to a depletion of plastoquinone. unl.edu The lack of carotenoids, which protect chlorophyll from photo-oxidation, results in characteristic bleaching or whitening of the plant tissues, followed by necrosis and death. clockss.orgunl.edu Several commercial herbicides, including pyrasulfotole and topramezone, belong to this class and feature a pyrazole core that mimics the natural substrate of the HPPD enzyme. clockss.orgresearchgate.net The design of new pyrazole-based HPPD inhibitors continues to be an active area of research, aiming to develop herbicides with improved crop safety and a broader spectrum of weed control. acs.orgrsc.org

Pyrazole Derivatives in Materials Science

The versatile structural framework of the pyrazole ring has led to its exploration in various facets of materials science, extending beyond its well-established role in medicinal chemistry. The unique electronic and chemical properties of pyrazole derivatives make them valuable components in the development of advanced materials, including synthetic fibers, dyes, and molecular switches. ijrpr.com

Synthetic Fibers and Dyes

Pyrazole derivatives have been extensively investigated as disperse dyes for synthetic fibers due to their ability to produce a wide spectrum of vibrant colors with good fastness properties. primachemicals.comdergipark.org.tr The color of these dyes can be fine-tuned by modifying the substitution pattern on the pyrazole ring, which alters the electronic structure and, consequently, the light absorption and reflection properties of the molecule. primachemicals.com

Research into a series of disazo pyrazole disperse dyes has demonstrated their successful application to synthetic fibers such as poly(lactic acid) (PLA), poly(ethylene terephthalate) (PET), and polyamide 6.6 (PA 6.6). researchgate.net These dyes were found to impart yellow-red shades to the fabrics. researchgate.net The color strength and fastness properties were observed to be dependent on the nature of the substituents on the dye molecule and the type of fiber. researchgate.netdntb.gov.ua For instance, dyes with p-NO2, p-OCH3, m-NO2, o-NO2, and o-OCH3 substituents were recommended for PLA and PET dyeing, achieving medium to heavy depths of shade. researchgate.net In general, these pyrazole-based dyes exhibited high levels of wash, perspiration, and rubbing fastness, meeting commercially acceptable standards. researchgate.netdntb.gov.ua

Table 1: Colorimetric and Fastness Properties of Disazo Pyrazole Disperse Dyes on Synthetic Fibers

| Dye Substituent | Fiber Type | Color Shade | Color Strength (K/S) | Light Fastness | Wash Fastness | Sublimation Fastness |

| p-NO2 | PET, PLA | Yellow-Red | Medium to High | Good to Excellent | High | Good |

| p-OCH3 | PET, PLA | Yellow-Red | High | Good to Excellent | High | Good |

| m-NO2 | PET, PLA | Yellow-Red | Medium to High | Good to Excellent | High | Good |

| o-NO2 | PET, PLA | Yellow-Red | Medium to High | Good to Excellent | High | Good |

| o-OCH3 | PET, PLA | Yellow-Red | High | Good to Excellent | High | Good |

| p-Cl | PET, PLA, PA 6.6 | Yellow-Red | Low | Moderate | High | Moderate |

| m-Cl | PET, PLA, PA 6.6 | Yellow-Red | Low | Moderate | High | Moderate |

| o-Cl | PET, PLA, PA 6.6 | Yellow-Red | Low | Moderate | High | Moderate |

Data synthesized from research findings on a series of eight disazo pyrazole disperse dyes. researchgate.netdntb.gov.ua

Further studies have explored the use of novel pyrazole disperse dyes on polyethylene terephthalate (PET), poly (lactic acid) (PLA), and polyamide 6.6 (PA 6.6) fabrics, yielding satisfactory color and color fastness characteristics. dergipark.org.tr The inherent chemical structure of pyrazole allows for wide color choices, making these derivatives highly suitable for dyeing synthetic textiles. dergipark.org.trresearchgate.net

Molecular Switches

Arylazopyrazoles have emerged as a significant class of photochromic compounds, functioning as molecular switches. nih.gov These molecules can undergo reversible isomerization between two distinct forms, typically a more stable E (trans) isomer and a less stable Z (cis) isomer, upon irradiation with light of specific wavelengths. This photo-controlled switching behavior makes them promising candidates for applications in optical data storage, molecular machines, and smart materials. acs.org

The photoswitching properties of arylazopyrazoles are influenced by the substituents on both the aryl and pyrazole rings. nih.govacs.org For example, the introduction of trifluoromethyl groups onto the pyrazole core has been shown to result in very long half-lives of the less stable isomer (on the order of days in DMSO), which is a desirable characteristic for many applications. nih.gov The electronic effects of substituents on the N-aromatic moiety of the pyrazole also play a crucial role in the switching behavior. acs.org

Table 2: Research Findings on Arylazopyrazole-Based Molecular Switches

| Compound Type | Key Structural Feature | Observed Photoswitching Properties | Potential Applications |

| Arylazo-3,5-bis(trifluoromethyl)pyrazoles | Trifluoromethyl groups on pyrazole ring | Very long half-lives of the Z-isomer; reasonable conversion between isomers. nih.gov | Materials requiring high stability of the switched state. |

| Dimethyl-substituted pyrazole-based azoheteroarenes | Methyl groups on the pyrazole ring | Accelerated isomerization process. nih.govacs.org | Systems requiring rapid switching speeds. |

| NH-pyrazoles | Unprotected NH group on the pyrazole ring | Less effective as switches due to competing tautomerization. nih.govacs.org | Applications where tautomerization can be controlled or utilized. |

This table summarizes key findings from studies on the photoswitching behavior of various pyrazole derivatives. nih.govacs.org

The development of pyrazole-based molecular switches is an active area of research, with ongoing efforts to fine-tune their properties, such as the separation of absorption bands of the two isomers and the efficiency of photoconversion, to meet the demands of specific technological applications. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。